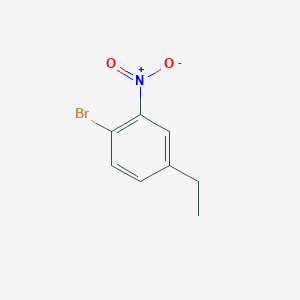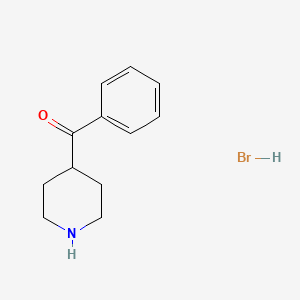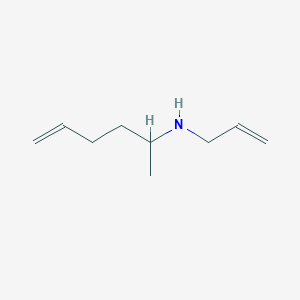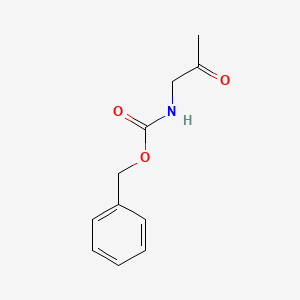
Benzyl (2-Oxopropyl)carbamate
Overview
Description
Benzyl (2-oxopropyl)carbamate is an organic compound belonging to the class of benzyloxycarbonyls. It is characterized by the presence of a carbonyl group substituted with a benzyloxyl group. This compound is a small molecule with a chemical formula of C₁₁H₁₃NO₃ and a molecular weight of 207.2258 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (2-oxopropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with ammonia. This reaction typically occurs in an organic solvent and under controlled temperature conditions . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using benzyl chloroformate and ammonia. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction may produce various amines .
Scientific Research Applications
Benzyl (2-oxopropyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyl (2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. This inhibition can affect various biochemical processes and has potential therapeutic applications .
Comparison with Similar Compounds
Benzyl carbamate: This compound is similar in structure but lacks the oxopropyl group.
Carbamic acid derivatives: These compounds share a similar carbamate structure but differ in their substituents and chemical properties.
Uniqueness: Benzyl (2-oxopropyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit specific enzymes and its applications in various fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
GVRXLHLFAABVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
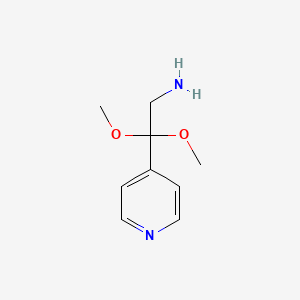
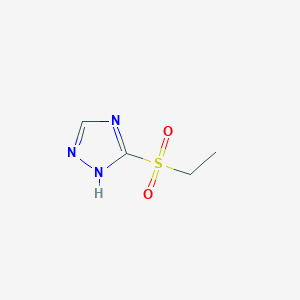
![Methanone, (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-imidazol-1-yl-](/img/structure/B8768996.png)
![2-[(Thiazol-2-yl)methylthio]ethylamine](/img/structure/B8769005.png)

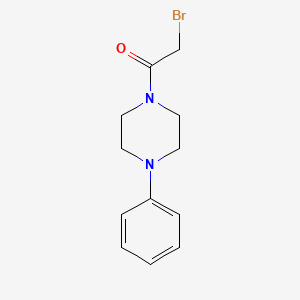
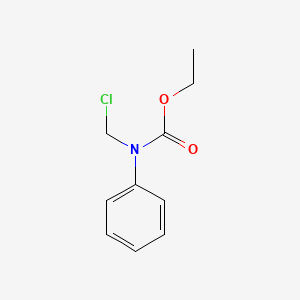
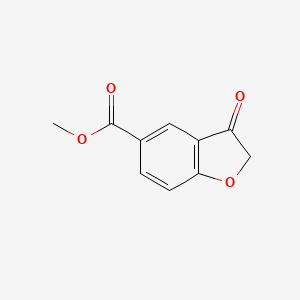
![1-[(4-nitrophenyl)methyl]triazole](/img/structure/B8769050.png)
